
Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE: is an organic compound that belongs to the class of acetamides. It is characterized by the presence of a methoxyphenyl group and a trimethylsilyl group attached to the nitrogen atom of the acetamide structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE typically involves the reaction of 4-methoxyaniline with trimethylsilyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Commonly used bases include triethylamine or pyridine.
Solvent: Solvents such as dichloromethane or tetrahydrofuran are frequently used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The acetamide group can form hydrogen bonds with various biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-METHOXYPHENYL)ACETAMIDE: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N-(TRIMETHYLSILYL)ACETAMIDE: Lacks the methoxyphenyl group, affecting its interactions and applications.
Uniqueness
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE is unique due to the presence of both the methoxyphenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
10437-02-2 |
|---|---|
Molekularformel |
C12H19NO2Si |
Molekulargewicht |
237.37 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-trimethylsilylacetamide |
InChI |
InChI=1S/C12H19NO2Si/c1-10(14)13(16(3,4)5)11-6-8-12(15-2)9-7-11/h6-9H,1-5H3 |
InChI-Schlüssel |
VAHDENPDHKBZSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



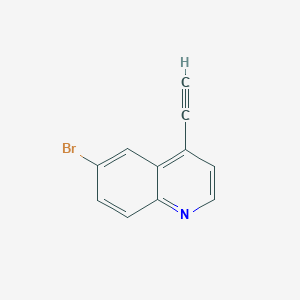
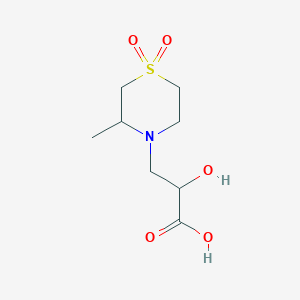
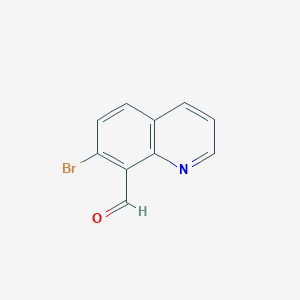

![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)
![N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide](/img/structure/B11873990.png)

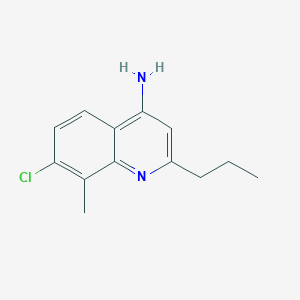
![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)
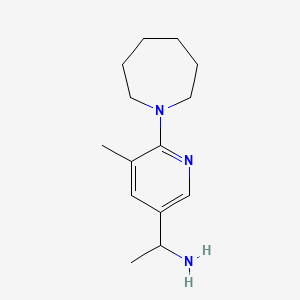
![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)

